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Compound of Interest

Compound Name: Triethylammonium bicarbonate

Cat. No.: B091458 Get Quote

A Researcher's Guide to TEAB Buffer in Protein
Quantification
An objective comparison of Triethylammonium Bicarbonate (TEAB) buffer with common

alternatives, supported by experimental data, for researchers, scientists, and drug development

professionals.

In the realm of quantitative proteomics, the choice of buffer is a critical decision that can

significantly impact the outcome of an experiment. Triethylammonium bicarbonate (TEAB)

buffer has emerged as a popular choice, particularly in workflows involving mass spectrometry

(MS). This guide provides a comprehensive comparison of TEAB buffer with other commonly

used buffers, presenting experimental data to validate its performance and offering detailed

protocols for its application.

Performance Comparison: TEAB vs. Alternative
Buffers
The selection of a buffer for protein quantification hinges on several factors, including its

compatibility with downstream applications, its effect on enzyme activity, and its potential to

introduce artifacts. Here, we compare TEAB with another widely used volatile buffer,

Ammonium Bicarbonate (ABC), and other alternatives.
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Parameter TEAB Buffer
Ammonium
Bicarbonate
(ABC)

Tris-HCl
Key Findings
& Citations

Volatility High High Low

TEAB is more

volatile than

ammonium

bicarbonate,

facilitating its

removal before

mass

spectrometry

analysis.[1] This

is a significant

advantage as

non-volatile salts

can interfere with

ionization and

suppress peptide

signals.

Compatibility

with Amine-

Reactive

Labeling (e.g.,

TMT, iTRAQ)

Excellent Not

Recommended

Not

Recommended

TEAB is the

buffer of choice

for isobaric

labeling

techniques like

TMT and iTRAQ.

[1][2] Buffers

containing

primary amines,

such as Tris, will

react with the

labeling

reagents,

reducing labeling

efficiency. While

ABC is

sometimes used,
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TEAB is

generally

preferred for

optimal labeling.

Artificial

Asparagine (Asn)

Deamidation

Higher

Propensity
Lower Propensity Lower Propensity

A study

comparing

digestion buffers

found that TEAB

produced the

highest level of

artificial Asn

deamidation. The

half-life of Asn

deamidation in

TEAB was

approximately

137 times shorter

than in

ammonium

acetate (pH 6),

indicating a

higher rate of this

undesirable

modification.

Protein and

unique peptide

identification,

however, were

comparable

across the tested

buffers.

Proteoform

Identification

High Not Directly

Compared

Not Directly

Compared

In a study

comparing

various lysis

solutions, a

TEAB-buffered

acetonitrile-water
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solution resulted

in a high number

of identified

proteoforms,

particularly

smaller ones.

This suggests

TEAB is effective

in extracting a

diverse range of

proteins.[3]

Cost Higher Lower Lower

TEAB is

generally more

expensive than

ammonium

bicarbonate.[1]

Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable protein quantification. The

following are generalized protocols for protein extraction and digestion using TEAB buffer,

based on common practices in the field.

Protocol 1: Protein Extraction from Cell Culture
Cell Lysis:

Wash cell pellets with ice-cold PBS.

Resuspend the pellet in a lysis buffer containing 100 mM TEAB, a detergent (e.g., 0.1%

SDS or 1% SDC), and protease and phosphatase inhibitors.

Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.

Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

Collect the supernatant containing the soluble protein fraction.
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Protein Quantification:

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA assay).

Protocol 2: In-Solution Protein Digestion
Reduction and Alkylation:

Take a defined amount of protein (e.g., 100 µg) from the lysate.

Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30

minutes to reduce disulfide bonds.

Cool the sample to room temperature.

Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at

room temperature for 30 minutes to alkylate free cysteine residues.

Digestion:

Dilute the sample with 100 mM TEAB to reduce the concentration of any denaturants (e.g.,

SDS to <0.1%).

Add sequencing-grade trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

Incubate overnight at 37°C.

Sample Cleanup:

Acidify the digest with formic acid or trifluoroacetic acid to stop the digestion and

precipitate any remaining detergents.

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.

Elute the peptides and dry them in a vacuum centrifuge. The sample is now ready for

mass spectrometry analysis or isobaric labeling.
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Visualizing the Workflow and Buffer Comparison
To better illustrate the experimental process and the logical comparison between TEAB and its

alternatives, the following diagrams were generated using Graphviz.

Sample Preparation Protein Digestion Downstream Analysis

Cell Lysis 
 (TEAB Buffer)

Protein Quantification 
 (BCA Assay)

Reduction & Alkylation 
 (DTT & IAA)

Trypsin Digestion 
 (in TEAB)

Sample Cleanup 
 (C18 SPE)

Mass Spectrometry 
 (LC-MS/MS)

Click to download full resolution via product page

A typical protein quantification workflow using TEAB buffer.

TEAB Buffer

Ammonium Bicarbonate (ABC)

Advantages:
- Highly Volatile

- TMT/iTRAQ Compatible

Disadvantages:
- Less Volatile than TEAB

- Not Ideal for TMT/iTRAQ

Disadvantages:
- Higher Cost

- Higher Artificial Deamidation

Advantages:
- Volatile

- Lower Cost

Click to download full resolution via product page

Comparison of TEAB and Ammonium Bicarbonate buffers.

Conclusion
TEAB buffer is a robust and versatile choice for protein quantification workflows, especially

those involving amine-reactive labeling reagents and mass spectrometry. Its high volatility is a
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key advantage for ensuring clean and sensitive MS analysis. However, researchers should be

aware of its higher cost and the potential for inducing artificial deamidation, which may be a

concern in studies focused on post-translational modifications. For applications where isobaric

labeling is not required and cost is a significant factor, ammonium bicarbonate remains a viable

alternative. The selection of the optimal buffer will ultimately depend on the specific

requirements of the experiment and the downstream analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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